molecular formula C8H16N2O4S2 B555595 D-Homoserine CAS No. 6027-21-0

D-Homoserine

Cat. No.: B555595
CAS No.: 6027-21-0
M. Wt: 119,12 g/mole
InChI Key: ZTVZLYBCZNMWCF-PHDIDXHHSA-N
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Description

D-Homoserine, also known as ®-2-Amino-4-hydroxybutanoic acid, is a non-proteinogenic amino acid. It is an enantiomer of L-Homoserine and plays a significant role in various biochemical processes. This compound is structurally similar to serine but contains an additional methylene group in its backbone. This compound is involved in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine .

Mechanism of Action

Target of Action

D-Homoserine primarily targets the homoserine dehydrogenase enzyme . This enzyme plays a crucial role in the biosynthesis of threonine, methionine, and isoleucine, which are essential amino acids .

Mode of Action

This compound interacts with its target, the homoserine dehydrogenase enzyme, to facilitate the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .

Biochemical Pathways

This compound is involved in the biosynthesis of threonine . It acts as an intermediate in this pathway, which is crucial for protein synthesis and metabolism . Additionally, this compound is used in the production of bacterial polysaccharides and atypical serine proteases .

Pharmacokinetics

It is known that the compound is used in peptide synthesis, suggesting that it can be incorporated into proteins and peptides . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the synthesis of bacterial polysaccharides and atypical serine proteases . These compounds play important roles in bacterial physiology and pathogenesis. For instance, bacterial polysaccharides are involved in the formation of biofilms, which protect bacteria from environmental stress and contribute to their virulence .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids in the environment can affect the activity of the homoserine dehydrogenase enzyme and, consequently, the synthesis of threonine . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

D-Homoserine interacts with various enzymes, proteins, and other biomolecules. It is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of bacterial polysaccharides and the production of atypical serine proteases . Homoserine dehydrogenase catalyzes the reaction of aspartate-semialdehyde (ASA) to this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in E. coli cells, this compound was found to suppress biofilm formation . This suggests that this compound may have long-term effects on cellular function in in vitro studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . The complete biosynthetic pathway of this compound includes glycolysis, the tricarboxylic acid (TCA) cycle, and the aspartate metabolic pathway .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to be localized in specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Homoserine can be synthesized through several methods. One common approach involves the reduction of ethyl bromoacetates with lithium aluminum hydride (LiAlH4) or lithium aluminum deuteride (LiAlD4), followed by reaction with dihydropyran to form the corresponding tetrahydropyranyl ethers. These ethers undergo nucleophilic substitution with the sodium salt of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: D-Homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Homoserine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific role in bacterial metabolism and quorum sensing. Unlike its L-enantiomer, this compound is not commonly found in proteins but is crucial in the synthesis of bacterial polysaccharides and biofilm formation .

Properties

IUPAC Name

(2R)-2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209022
Record name D-Homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-21-0
Record name D-Homoserine
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URL https://commonchemistry.cas.org/detail?cas_rn=6027-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Homoserine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Homoserine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Homoserine
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Record name HOMOSERINE, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: D-homoserine is involved in both peptidoglycan and biofilm metabolism in bacteria like Escherichia coli. [] Research has shown that the enzyme YgeA acts as an amino acid racemase, converting L-homoserine to this compound. [] This conversion appears crucial, as YgeA-deficient E. coli strains exhibit impaired growth and reduced biofilm formation. []

A: While this compound itself isn't directly involved, its derivative, N-(3-hydroxybutyryl)-D-homoserine lactone (HAI-1), acts as a crucial autoinducer in Vibrio harveyi. [] HAI-1, along with AI-2 and CAI-1, regulates various functions like bioluminescence, exoproteolytic activity, and biofilm formation in a density-dependent manner. []

A: Yes, this compound serves as a valuable precursor in chemical synthesis. For instance, it's a key starting material in the production of the antibiotic Nocardicin A. [, ] Additionally, this compound can be chemically converted to L-methionine, D-methionine, or mixtures of both isomers. []

A: Several methods exist for this compound production. Microbial resolution of DL-homoserine using Arthrobacter nicotinovorans strain 2-3 offers a biological route. [] Alternatively, enzymatic approaches utilizing L-amino acid oxidase with broad substrate specificity from sources like Rhodococcus sp. AIU Z-35-1 can efficiently generate this compound from a racemic mixture. [] Chemical synthesis from L-aspartic acid, via β-methyl D-aspartate, is another viable option. []

A: this compound has been identified as a unique component in the O-antigen of Acinetobacter lwoffii EK30A. [] In this bacterium, this compound is N-linked to 4-amino-4,6-dideoxy-d-glucose (Qui4N) and can be N-acetylated or acylated with (S)-3-hydroxybutanoyl groups. [] This discovery highlights the diverse roles D-amino acids can play in bacterial polysaccharide structures.

A: Research indicates that N-acyl homoserine lactone analogs, structurally similar to this compound derivatives, can modulate the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa. [] Long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones demonstrate inhibitory effects on RhlI, while some 3-oxoacyl-chain counterparts activate the enzyme. [] This suggests potential for developing targeted quorum sensing modulators based on this compound analogs.

ANone: this compound, with the IUPAC name (2R)-2-amino-4-hydroxybutanoic acid, possesses the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol. While the provided research doesn't delve into specific spectroscopic data for this compound, techniques like NMR spectroscopy and mass spectrometry are commonly employed for structural characterization of amino acids.

A: Yes, this compound can be incorporated into peptides, as exemplified by the tripeptide glyoxpeptide produced by Xenorhabdus. [] This peptide, composed of β-D-homoserine, α-hydroxyglycine, and L-valine, demonstrates the potential of this compound as a building block for natural and synthetic peptides with potentially unique properties. []

A: Research has identified a novel D-amino acid aminotransferase (TM0831) in the hyperthermophile Thermotoga maritima that exhibits activity towards this compound. [] TM0831 displays high specific activity with this compound as an amino donor, primarily utilizing 2-oxoglutarate as the acceptor. [] This discovery sheds light on the metabolic pathways involving this compound in extremophiles.

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